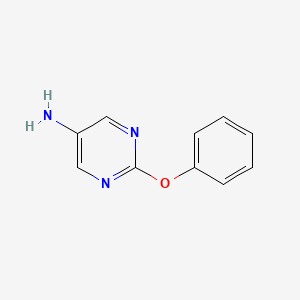

2-Phenoxypyrimidin-5-amine

Vue d'ensemble

Description

2-Phenoxypyrimidin-5-amine is an organic compound with the molecular formula C10H9N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxypyrimidin-5-amine typically involves the reaction of 2-chloropyrimidine with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Phenoxypyrimidin-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the pyrimidine ring.

Applications De Recherche Scientifique

Anticancer Applications

Research has demonstrated that 2-Phenoxypyrimidin-5-amine exhibits significant anticancer properties. Various studies have explored its efficacy against different cancer cell lines, revealing promising results.

Case Study 1: Antitumor Activity

In a study examining the compound's effects on cervical carcinoma (HeLa) and sarcoma 180 cells, it was found that encapsulated forms of this compound yielded greater tumor inhibition rates compared to traditional chemotherapeutics like 5-Fluorouracil. The encapsulated compound achieved a tumor inhibition rate of approximately 66.47%, indicating its potential as an effective therapeutic agent .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 2.28 | |

| Compound B | HT-29 (Colon) | 21.6 | |

| Compound C | K562 (Leukemia) | <1 |

Antimicrobial Properties

Beyond its anticancer potential, this compound has been investigated for antimicrobial activity. Preliminary studies indicate that it exhibits significant efficacy against various microbial strains, suggesting its utility as a lead compound for new antimicrobial agents.

Case Study 2: Antimicrobial Activity Evaluation

Controlled laboratory experiments assessed the compound's antimicrobial efficacy against specific bacterial strains, yielding substantial inhibition zones and low minimum inhibitory concentrations (MICs), reinforcing its potential in pharmaceutical formulations .

Industrial Applications

In addition to its medicinal uses, this compound is being explored for industrial applications:

- Material Development: Its unique chemical properties allow modifications that enhance performance in polymers and dyes.

Mécanisme D'action

The mechanism of action of 2-Phenoxypyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Phenoxypyrimidin-2-amine

- 2-Aminopyrimidine derivatives

Comparison

2-Phenoxypyrimidin-5-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacological or material properties, making it valuable for specific applications.

Activité Biologique

2-Phenoxypyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and immunomodulatory effects. This article provides a detailed overview of its biological activity, supported by research findings and case studies.

Structural Characteristics

This compound features a pyrimidine ring substituted with a phenoxy group at the 2-position and an amino group at the 5-position. This unique structure allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.

The mechanism of action of this compound involves its ability to bind to specific receptors and enzymes, modulating various biochemical pathways. Its structural properties allow it to act as a bioisostere for aromatic compounds, which is crucial in drug design.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties . Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections caused by resistant strains.

Case Study: Antibacterial Activity

| Study | Findings |

|---|---|

| Study 1 | Significant inhibition against Gram-positive bacteria was observed. |

Anticancer Potential

Emerging evidence suggests that this compound has anticancer potential . In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Research Findings on Anticancer Activity

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 16.8 | Induction of apoptosis via caspase activation |

| HepG2 | 13.5 | Inhibition of cell proliferation |

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Immunomodulatory Effects

Preliminary studies suggest that this compound may possess immunomodulatory effects , influencing immune responses and cytokine production in various cell types. This could have implications for conditions characterized by immune dysregulation.

Case Study: Immunomodulatory Effects

| Study | Findings |

|---|---|

| Study 2 | Indicated a reduction in pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs). |

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Effective against resistant bacterial strains.

- Anticancer Activity : Induces apoptosis in cancer cell lines.

- Immunomodulatory Effects : Modulates immune responses and cytokine production.

Propriétés

IUPAC Name |

2-phenoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMIWOAICJBBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249640-57-0 | |

| Record name | 2-phenoxypyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.